5-Bromothiazole-2-carboxylic acid
Overview
Description
5-Bromothiazole-2-carboxylic acid, also known as 2-Bromothiazole-5-carboxylic acid, is a compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.03 . It is a crystal in form .
Synthesis Analysis
5-Bromothiazole can be prepared via treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The InChI code for this compound is1S/C4H2BrNO2S/c5-2-1-6-3 (9-2)4 (7)8/h1H, (H,7,8)
. This code provides a specific string of characters representing the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 175°C .Scientific Research Applications
Synthesis and Chemical Transformation
5-Bromothiazole-2-carboxylic acid plays a significant role in chemical synthesis and transformations. Beyerman, Berben, and Bontekoe (2010) demonstrated that 5-bromothiazole can be converted into thiazole-2- and thiazole-5-carboxylic acid through a halogen-metal exchange reaction, providing a new method for synthesizing these acids (Beyerman, Berben, & Bontekoe, 2010). Similarly, El-kerdawy et al. (1989) utilized ethyl 2-acetamido-5-bromothiazole-4-carboxylate in synthesizing substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially acting as schistosomicidal agents (El-kerdawy et al., 1989).
Potential Pharmacological Applications
The pharmacological potential of 5-bromothiazole derivatives has been explored in several studies. Prévost et al. (2018) found that highly functionalized 5-bromo-2-amino-1,3-thiazoles could serve as starting materials for other reactions or as pharmacologically interesting compounds, indicating their potential in drug development (Prévost et al., 2018). Additionally, Vale et al. (2017) synthesized new bromothiazole derivatives and investigated their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines, suggesting their potential in cancer research (Vale et al., 2017).
Electrocatalytic and Electrochemical Studies
This compound and its derivatives have also been studied in electrocatalytic and electrochemical contexts. For instance, Ji and Peters (1998) examined the electrochemical reduction of 2-bromothiazole, providing insights into its behavior in electrochemical reactions (Ji & Peters, 1998).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Safety precautions include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .
For more detailed information, please refer to the relevant papers .
Mechanism of Action
Mode of Action
The exact mode of action of 5-Bromothiazole-2-carboxylic acid is currently unknown due to the lack of comprehensive studies . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules. For this compound, it is recommended to store the compound in an inert atmosphere and under -20°C .
Biochemical Analysis
Biochemical Properties
5-Bromothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the overall metabolic balance within cells, highlighting its role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYPTVDLJGHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670353 | |
Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-62-2 | |
Record name | 5-Bromo-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957346-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromothiazole-2-carboxylic acid lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.